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Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indole

Cat. No.: B068173

An In-depth Technical Guide to the Solubility of 4-methyl-5-nitro-1H-indole

Introduction

4-methyl-5-nitro-1H-indole is a heterocyclic aromatic compound featuring an indole scaffold, a foundational structure in numerous
biologically active molecules. The strategic placement of a methyl group at the 4-position and a nitro group at the 5-position
significantly influences its physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials
science. Understanding the solubility of this compound is a critical first step in its application, directly impacting reaction kinetics,
purification strategies, formulation development, and ultimately, its bioavailability in potential therapeutic applications.

This guide provides a comprehensive analysis of the solubility of 4-methyl-5-nitro-1H-indole. We will delve into its
physicochemical properties, predict its solubility profile in a range of common laboratory solvents based on theoretical principles,
and provide a robust experimental protocol for empirical determination. This document is intended for researchers, chemists, and
formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile of 4-methyl-5-nitro-1H-indole

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The properties below provide the
foundation for understanding its interactions with various solvents.

Property Value Source
Molecular Formula CoHsN202 [1]
Molecular Weight 176.17 g/mol [1]
CAS Number 165250-69-1 [11[2]13]
logP (calculated) 2.38 [1]
Topological Polar Surface Area (TPSA) 58.93 A2 [1]
Hydrogen Bond Donors 1 (from the indole N-H) [1]
Hydrogen Bond Acceptors 2 (from the nitro group oxygens) [1]

The calculated logP value of 2.38 suggests a moderate lipophilicity, indicating that the compound will have a preference for organic
phases over aqueous media. The presence of both a hydrogen bond donor (the indole N-H) and acceptors (the nitro group) allows
for complex interactions with protic and polar aprotic solvents.

Caption: Molecular structure of 4-methyl-5-nitro-1H-indole.
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Theoretical Solubility Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that substances with similar polarities
and intermolecular forces are more likely to be miscible.[5]

« Polarity: The nitro group is strongly electron-withdrawing and highly polar. The indole ring itself possesses a dipole moment. In
contrast, the benzene portion of the indole and the methyl group are nonpolar. This amphipathic nature means its solubility will be
highly dependent on the solvent's ability to accommodate both polar and nonpolar regions.

« Hydrogen Bonding: The N-H group is a hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond
acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) can interact strongly with these sites, enhancing
solubility.

* Molecular Size: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[4]

Based on these principles, we can predict the solubility of 4-methyl-5-nitro-1H-indole in common laboratory solvents.

Predicted Solubility Profile

While empirical data is the gold standard, a predicted profile provides an excellent starting point for experimental design.
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Solvent Class

Solvent

Predicted Solubility Rationale

Polar Aprotic

Dimethyl Sulfoxide (DMSO)

Excellent hydrogen bond

acceptor and highly polar,
High capable of solvating both the

polar groups and the aromatic

system.

Dimethylformamide (DMF)

High

Similar to DMSO, its high
polarity effectively solvates the
nitro group and indole ring.

The ketone carbonyl is a good
hydrogen bond acceptor, and its

Acetone Moderate to High o . .
polarity is sufficient to dissolve
the compound.
Less polar than DMSO/DMF. It
Acetonitile Moderate can accept hydrogen bonds but
may be less effective at
solvating the nonpolar regions.
Can act as both H-bond donors
and acceptors, interacting with
Polar Protic Methanol / Ethanol Moderate the N-H and nitro groups. The
alkyl chain helps solvate the
nonpolar parts.
The large, nonpolar indole-
Water Very Low methyl backbone outweighs the
polar functional groups, leading
to poor hydration.
Lacks the polarity and hydrogen
bonding capability to overcome
Nonpolar Hexane / Heptane Insoluble the crystal lattice energy of the
solid and solvate the polar nitro
and N-H groups.
The aromatic ring of toluene can
engage in Tt-stacking with the
Toluene Low indole system, but it cannot
effectively solvate the polar
groups.
Possesses a moderate dipole
moment that can interact with
Chlorinated Dichloromethane (DCM) Moderate the polar functional groups,
making it a better solvent than
nonpolar alkanes.
Similar to DCM, capable of
Chloroform Moderate solvating moderately polar
compounds.
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Experimental Protocol: Equilibrium Solubility Determination (Shake-
Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.[4] This method measures the
concentration of a solute in a saturated solution after it has reached equilibrium.

Objective: To determine the equilibrium solubility of 4-methyl-5-nitro-1H-indole in a selected solvent at a specific temperature.

Materials:

4-methyl-5-nitro-1H-indole (solid)

« Solvent of choice (e.g., HPLC-grade ethanol)

« Scintillation vials or glass test tubes with screw caps
« Orbital shaker or rotator with temperature control

* Centrifuge

« Syringe filters (e.g., 0.22 um PTFE)

* Volumetric flasks and pipettes

* Analytical balance

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
* Preparation of Saturated Solution:

o Add an excess amount of solid 4-methyl-5-nitro-1H-indole to a vial. "Excess" means enough solid remains undissolved at the
end of the experiment, ensuring saturation.

o Pipette a precise volume of the chosen solvent (e.g., 5.0 mL) into the vial.
o Equilibration:
o Securely cap the vial.
o Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

o Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical for many organic
compounds.[4]

e Phase Separation:

o After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let
undissolved solids settle.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://m.youtube.com/watch?v=XSAIBQ9XbVQ
https://www.benchchem.com/product/b068173?utm_src=pdf-body
https://www.benchchem.com/product/b068173?utm_src=pdf-body
https://www.benchchem.com/product/b068173?utm_src=pdf-body
https://m.youtube.com/watch?v=XSAIBQ9XbVQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

« Sample Collection and Dilution:
o Carefully draw a sample from the clear supernatant using a pipette.

o Immediately filter the sample through a 0.22 um syringe filter into a clean vial. This step is critical to remove any remaining
microscopic particles.

o Accurately dilute the filtered saturate with the solvent to a concentration that falls within the linear range of the analytical
method (e.g., a 1:100 dilution).

¢ Quantification:
o Prepare a series of calibration standards of 4-methyl-5-nitro-1H-indole of known concentrations.
o Analyze the calibration standards and the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method.
o Construct a calibration curve by plotting absorbance/peak area versus concentration.
o Determine the concentration of the diluted sample from the calibration curve.
« Calculation:
o Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

o Express the final solubility in appropriate units, such as mg/mL or mol/L.
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Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling
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As with any chemical reagent, proper safety protocols must be observed when handling 4-methyl-5-nitro-1H-indole. While a
specific safety data sheet (SDS) for this exact compound is not readily available, general precautions for related nitro-aromatic and
indole compounds should be followed.

« Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and
chemical-resistant gloves (e.g., nitrile).[6]

« Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or
vapors.[6][7] Avoid contact with skin and eyes.[6][7] In case of contact, rinse immediately and thoroughly with water.[6][7]

« Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]

« Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter
drains or the environment.[6][7]

Conclusion

4-methyl-5-nitro-1H-indole presents a moderately lipophilic profile with functional groups capable of engaging in significant polar
and hydrogen-bonding interactions. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, moderate
in alcohols and chlorinated solvents, and very low in water and nonpolar hydrocarbons. This predicted profile serves as a valuable
guide for solvent selection in synthesis, purification, and formulation. For all critical applications, however, this theoretical
assessment must be superseded by precise, empirical data generated through a robust experimental method, such as the shake-
flask protocol detailed herein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Solubility of 4-methyl-5-nitro-1H-indole in common solvents]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b068173#solubility-of-4-methyl-5-nitro-1h-indole-in-common-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQ) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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